4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid
Description
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a 3-chlorophenyl group connected via a methylsulfonylamino-methyl linkage at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₇ClNO₄S, with a molecular weight of 319.38 g/mol . The compound is structurally characterized by:
- A 3-chlorophenyl substituent, which introduces steric and electronic effects.
- A carboxylic acid group at the 4-position of the benzoic acid core, enabling ionization in physiological conditions.
This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or a scaffold for designing enzyme inhibitors, leveraging its sulfonamide moiety for target binding .
Properties
IUPAC Name |
4-[(3-chloro-N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(14-4-2-3-13(16)9-14)10-11-5-7-12(8-6-11)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOGQXKCSXMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The initial step involves the nitration of benzoic acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amine group is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Substitution: Finally, the 3-chlorophenyl group is introduced through a substitution reaction, often using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or chlorophenyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid interacts with various cellular receptors, particularly influencing T-cell activation pathways. Notably, it acts as a positive regulator of T-cell coactivation by binding to cell surface glycoprotein receptors essential for T-cell receptor-mediated activation. This mechanism is crucial for modulating immune responses, potentially making the compound a candidate for therapeutic applications in autoimmune diseases and cancer treatment .
Key Findings:
- T-cell Proliferation : The compound enhances T-cell proliferation, which is vital for effective immune responses.
- NF-kappa-B Activation : It activates NF-kappa-B, a transcription factor involved in immune response regulation.
Potential Applications in Medicinal Chemistry
Given its ability to modulate immune functions, this compound is being explored for several therapeutic applications:
- Cancer Therapy : Its immunomodulatory properties suggest potential use in enhancing anti-tumor immunity.
- Autoimmune Disorders : The ability to regulate T-cell activity positions it as a candidate for treating conditions like rheumatoid arthritis and lupus.
- Drug Development : The compound serves as a lead structure for developing derivatives aimed at improving efficacy and reducing side effects.
Case Studies and Research Insights
Several studies have documented the effects of this compound on immune cells:
- Study on T-cell Activation : Research demonstrated that treatment with this compound resulted in significant increases in T-cell activation markers, suggesting its utility in enhancing immune responses during infections or malignancies.
- Exploration of Derivatives : Ongoing research aims to synthesize derivatives of this compound to enhance its biological activity while minimizing potential side effects, focusing on modifications that retain or improve T-cell coactivation properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Ring
Table 1: Structural Variations and Molecular Properties
Key Observations :
- Fluorine Substitution : The 3-chloro-4-fluoro variant (343.76 g/mol) introduces additional electronegativity, which may enhance metabolic stability .
- Methyl Substitution : The 4-methylphenyl derivative (291.32 g/mol) reduces steric hindrance and increases hydrophobicity, favoring solubility in organic solvents like chloroform .
Physicochemical Properties
Table 2: Solubility and Ionization Data
Insights :
- The carboxylic acid group in all compounds confers low aqueous solubility at physiological pH, necessitating formulation adjustments for bioavailability.
Comparison with Other Methods :
- Triazine-based analogs (e.g., –2) utilize nucleophilic aromatic substitution on triazine rings, differing from the sulfonamide-focused synthesis of the target compound.
Biological Activity
4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS No. 359020-78-3) is a compound of interest due to its potential biological activities, particularly in the modulation of immune responses. Its unique structure, featuring a benzoic acid backbone with chlorophenyl and methylsulfonyl substituents, suggests diverse interactions within biological systems. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Recent studies have demonstrated that this compound interacts with various cellular receptors, particularly those involved in T-cell activation. It acts as a positive regulator of T-cell coactivation by binding to glycoprotein receptors essential for T-cell receptor-mediated activation. This interaction enhances T-cell proliferation and activates the NF-kappa-B signaling pathway, which is crucial for immune response regulation .
Immunomodulatory Effects
The compound has shown significant immunomodulatory effects, making it a candidate for therapeutic applications in autoimmune diseases and cancer treatment. By enhancing T-cell activity, it may help in developing strategies to boost immune responses against tumors or modulate autoimmune disorders.
Antimicrobial Activity
In addition to its immunomodulatory properties, this compound has been evaluated for antimicrobial activity. Research indicates that related compounds exhibit moderate antibacterial effects against Gram-positive bacteria and antifungal activity against strains like Candida albicans. For instance, derivatives of similar structures have shown minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL against various pathogens .
Case Studies and Research Findings
-
T-cell Activation Studies :
- A study demonstrated that treatment with this compound resulted in a marked increase in T-cell proliferation compared to control groups. The activation of NF-kappa-B was also significantly enhanced, indicating its role in promoting immune responses.
-
Antimicrobial Evaluation :
- In vitro tests revealed that structurally similar compounds exhibited varying degrees of antimicrobial activity. For example, a related compound showed an MIC of 50 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential for further development into therapeutic agents targeting infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains chlorophenyl and methylsulfonyl groups | Specific activity on T-cell coactivation |
| N-(4-Chlorobenzoyl)-N-methylsulfonamide | Sulfonamide structure with chlorobenzoyl substituent | Primarily used as an antibacterial agent |
| 4-Amino-3-chlorobenzoic acid | Simple amino substitution on chlorobenzoic acid | Used in dye manufacturing |
Q & A
Q. What synthetic methodologies are available for 4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonamide bond formation between 3-chlorophenylamine derivatives and methylsulfonyl-activated intermediates. For example, sulfonylation of 4-aminomethylbenzoic acid with 3-chlorophenylsulfonyl chloride under basic conditions (e.g., sodium carbonate, pH 8–9) yields the target compound. Reaction temperature (25–50°C) and stoichiometric control are critical for avoiding side products like over-sulfonated species . Industrial-scale synthesis may employ FeCl₃ as a catalyst for chlorination steps, with purification via crystallization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect signals for aromatic protons (δ 7.1–7.8 ppm), methylsulfonyl group (singlet at δ 3.1–3.3 ppm for SO₂CH₃), and carboxylic acid proton (δ 12.9 ppm, broad). Splitting patterns distinguish substituents on the benzene rings .
- ¹³C NMR : Carboxylic acid carbon appears at δ ~167 ppm, sulfonamide sulfur-linked carbons at δ ~50–55 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of COOH), 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .
Example from Literature:
In a related sulfonamide, ¹H NMR resolved aromatic multiplicity (e.g., δ 7.13–7.75 ppm for triazine-linked analogs), confirming substitution patterns .
Q. What physicochemical properties (solubility, pKa) are critical for experimental design?
Methodological Answer:
- Solubility : Limited in water due to the hydrophobic 3-chlorophenyl group; soluble in DMSO or methanol. Adjust solvent polarity for reaction or bioassays.
- pKa : The carboxylic acid group has a pKa ~2.5–3.0, while the sulfonamide NH is weakly acidic (pKa ~10). pH-dependent solubility impacts purification (e.g., acid precipitation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound?
Methodological Answer: Degradation studies under varying pH and temperature reveal divergent pathways. For example:
- Acidic conditions (pH <4) : Hydrolysis of sulfonamide bonds generates 4-(aminomethyl)benzoic acid and 3-chlorobenzenesulfonic acid .
- Alkaline conditions (pH >9) : Decarboxylation produces 4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}benzene.
Validation Strategy : - Use LC-MS/MS to track degradation products.
- Compare toxicity profiles (e.g., AMBA and CMBA derivatives show higher toxicity than the parent compound) .
Q. What experimental strategies optimize catalytic efficiency in derivatives for drug discovery?
Methodological Answer:
Q. Case Study :
Q. How can crystallography resolve ambiguities in molecular conformation for stability studies?
Methodological Answer: Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., O–H···O hydrogen bonds in carboxylic acid dimers) that stabilize the structure. For example, in 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, dimeric motifs and C–H···O interactions explain thermal stability up to 250°C .
Key Parameters:
Q. What analytical approaches distinguish isomeric impurities during synthesis?
Methodological Answer:
Q. How do solvent polarity and temperature affect reaction kinetics in derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
